(4-Chlor-3,5-dimethylphenyl)boronsäure

Übersicht

Beschreibung

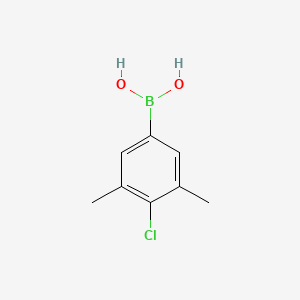

(4-Chloro-3,5-dimethylphenyl)boronic acid is an organoboron compound with the molecular formula C8H10BClO2. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with chlorine and methyl groups. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .

Wissenschaftliche Forschungsanwendungen

(4-Chloro-3,5-dimethylphenyl)boronic acid has diverse applications in scientific research:

Chemistry: Widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds.

Biology: Utilized in the development of enzyme inhibitors and probes for biological studies.

Medicine: Plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: Used in the production of advanced materials, including polymers and electronic components

Wirkmechanismus

Target of Action

The primary target of (4-Chloro-3,5-dimethylphenyl)boronic acid, also known as 3,5-DIMETHYL-4-CHLOROPHENYLBORONIC ACID, is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The compound affects the biochemical pathway of the SM cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway is to provide the organoboron reagent, which is relatively stable, readily prepared, and generally environmentally benign .

Pharmacokinetics

It is known that the compound is solid at room temperature . It is stored in an inert atmosphere at temperatures between 2-8°C to maintain its stability .

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond through the SM cross-coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .

Action Environment

The efficacy and stability of (4-Chloro-3,5-dimethylphenyl)boronic acid are influenced by environmental factors such as temperature and atmospheric conditions . The compound is stored in an inert atmosphere to prevent reactions with other substances, and it is kept at low temperatures to maintain its stability .

Biochemische Analyse

Biochemical Properties

(4-Chloro-3,5-dimethylphenyl)boronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction is facilitated by the interaction of (4-Chloro-3,5-dimethylphenyl)boronic acid with palladium catalysts, leading to the formation of biaryl compounds. The compound interacts with various enzymes and proteins, including those involved in metabolic pathways and signal transduction. The nature of these interactions often involves the formation of covalent bonds with active site residues, influencing the enzyme’s activity and stability .

Cellular Effects

The effects of (4-Chloro-3,5-dimethylphenyl)boronic acid on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, (4-Chloro-3,5-dimethylphenyl)boronic acid has been shown to affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling molecules. Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, (4-Chloro-3,5-dimethylphenyl)boronic acid exerts its effects through several mechanisms. One primary mechanism involves the binding of the boronic acid moiety to serine or threonine residues in the active sites of enzymes, leading to enzyme inhibition or activation. This interaction can result in changes in enzyme conformation and activity, ultimately affecting downstream biochemical pathways. Additionally, (4-Chloro-3,5-dimethylphenyl)boronic acid can modulate gene expression by binding to DNA or RNA, influencing transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4-Chloro-3,5-dimethylphenyl)boronic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (4-Chloro-3,5-dimethylphenyl)boronic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular viability and function, highlighting the importance of monitoring its stability and degradation products .

Dosage Effects in Animal Models

The effects of (4-Chloro-3,5-dimethylphenyl)boronic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on biochemical pathways. At higher doses, (4-Chloro-3,5-dimethylphenyl)boronic acid can induce toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced beyond a specific dosage. These findings underscore the importance of dose optimization in preclinical studies .

Metabolic Pathways

(4-Chloro-3,5-dimethylphenyl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can influence metabolic flux and metabolite levels by modulating enzyme activity and expression. For example, (4-Chloro-3,5-dimethylphenyl)boronic acid can inhibit or activate enzymes involved in the synthesis and degradation of key metabolites, thereby affecting overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of (4-Chloro-3,5-dimethylphenyl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, (4-Chloro-3,5-dimethylphenyl)boronic acid may be transported into cells via active transport mechanisms and subsequently bind to intracellular proteins, influencing its distribution and activity .

Subcellular Localization

The subcellular localization of (4-Chloro-3,5-dimethylphenyl)boronic acid is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, (4-Chloro-3,5-dimethylphenyl)boronic acid may localize to the nucleus, where it interacts with DNA and transcription factors, or to the cytoplasm, where it modulates enzyme activity and signaling pathways .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including (4-Chloro-3,5-dimethylphenyl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Industrial Production Methods: Industrial production of (4-Chloro-3,5-dimethylphenyl)boronic acid often employs similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is usually stored under an inert atmosphere at temperatures between 2-8°C to maintain its stability .

Analyse Chemischer Reaktionen

Types of Reactions: (4-Chloro-3,5-dimethylphenyl)boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH)

Conditions: Typically performed in aqueous or alcoholic solvents at temperatures ranging from room temperature to 100°C.

Major Products: The major products of these reactions are biaryl compounds, which are essential intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Vergleich Mit ähnlichen Verbindungen

- (4-Methoxyphenyl)boronic acid

- 3,5-Dimethylphenylboronic acid

- 3,5-Dimethoxyphenylboronic acid

Comparison: (4-Chloro-3,5-dimethylphenyl)boronic acid is unique due to the presence of both chlorine and methyl substituents on the phenyl ring. This combination of substituents can influence the reactivity and selectivity of the compound in cross-coupling reactions, making it a valuable reagent in organic synthesis .

Biologische Aktivität

(4-Chloro-3,5-dimethylphenyl)boronic acid is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biochemical characteristics, cellular effects, molecular mechanisms, and relevant case studies.

(4-Chloro-3,5-dimethylphenyl)boronic acid has the molecular formula CHBClO and features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles. This property enhances its interaction with various biological macromolecules, including enzymes and proteins.

The boronic acid moiety allows (4-Chloro-3,5-dimethylphenyl)boronic acid to participate in biochemical reactions that can influence metabolic pathways by inhibiting key enzymes. For instance, it has been shown to interact with serine proteases, leading to enzyme inhibition which can be utilized for studying enzyme regulation.

3. Cellular Effects

This compound exhibits a range of cellular effects:

- Enzyme Inhibition : It can inhibit kinases, altering phosphorylation patterns and affecting downstream signaling pathways.

- Gene Expression Modulation : By interacting with transcription factors, it can influence gene transcription and subsequently protein synthesis.

- Metabolic Pathway Alteration : It affects cellular metabolism by modifying the levels of metabolites .

4. Molecular Mechanisms

The primary mechanism of action involves the reversible binding of (4-Chloro-3,5-dimethylphenyl)boronic acid to biomolecules. This interaction may either inhibit or activate enzyme activity depending on the target:

- Inhibition : The compound can block substrate access at the active site of an enzyme.

- Activation : It may stabilize the active conformation of certain enzymes, enhancing their activity .

5.1 Inhibition Studies

Research has demonstrated that (4-Chloro-3,5-dimethylphenyl)boronic acid can effectively inhibit specific enzymes involved in disease pathways. For example:

- In studies targeting Trypanosoma brucei, a protozoan parasite responsible for human African trypanosomiasis, compounds similar to (4-Chloro-3,5-dimethylphenyl)boronic acid were identified as effective inhibitors of essential metabolic enzymes like AdoMetDC .

5.2 Structure-Activity Relationships (SAR)

A detailed SAR analysis revealed that modifications to the phenyl ring and boronic acid group significantly influence biological activity. For instance, variations in substituents on the aromatic ring can enhance selectivity and potency against specific targets while minimizing off-target effects .

6. Comparative Analysis of Biological Activity

7. Conclusion

(4-Chloro-3,5-dimethylphenyl)boronic acid is a versatile compound with notable biological activities primarily due to its ability to interact with various enzymes and cellular pathways. Its potential as a therapeutic agent in treating diseases caused by protozoan parasites highlights its significance in drug discovery efforts. Ongoing research into its structure-activity relationships will likely yield further insights into optimizing its efficacy and selectivity for clinical applications.

Eigenschaften

IUPAC Name |

(4-chloro-3,5-dimethylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BClO2/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDAZHAUVPSQIKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)C)Cl)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20612684 | |

| Record name | (4-Chloro-3,5-dimethylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20612684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1056475-86-5 | |

| Record name | (4-Chloro-3,5-dimethylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20612684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.